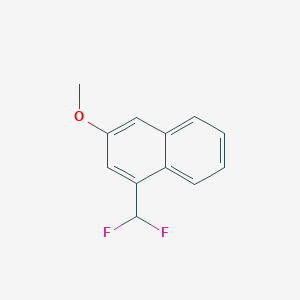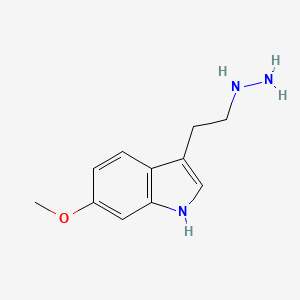
3-(2-Hydrazinylethyl)-6-methoxy-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydrazinylethyl)-6-methoxy-1H-indole: is a heterocyclic compound that belongs to the indole family. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a hydrazinylethyl group at the third position and a methoxy group at the sixth position of the indole ring, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydrazinylethyl)-6-methoxy-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxyindole.
Hydrazinylation: The 6-methoxyindole is then reacted with 2-bromoethylhydrazine under basic conditions to introduce the hydrazinylethyl group at the third position of the indole ring.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The hydrazinylethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with different substituents replacing the hydrazinylethyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can serve as a probe to study biological processes involving indole derivatives.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of oncology and neurology.
Industry:
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydrazinylethyl)-6-methoxy-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylethyl group may facilitate binding to these targets, leading to modulation of their activity. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparación Con Compuestos Similares
3-(2-Hydrazinylethyl)-5-methoxy-1H-indole: Similar structure but with the methoxy group at the fifth position.
3-(2-Hydrazinylethyl)-7-methoxy-1H-indole: Similar structure but with the methoxy group at the seventh position.
3-(2-Hydrazinylethyl)-6-hydroxy-1H-indole: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: The unique positioning of the methoxy group at the sixth position in 3-(2-Hydrazinylethyl)-6-methoxy-1H-indole may result in distinct chemical reactivity and biological activity compared to its analogs. This positioning can influence the compound’s electronic distribution and steric interactions, leading to different pharmacological profiles and applications.
Propiedades
Número CAS |
887593-67-1 |
|---|---|
Fórmula molecular |
C11H15N3O |
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
2-(6-methoxy-1H-indol-3-yl)ethylhydrazine |
InChI |
InChI=1S/C11H15N3O/c1-15-9-2-3-10-8(4-5-14-12)7-13-11(10)6-9/h2-3,6-7,13-14H,4-5,12H2,1H3 |
Clave InChI |
DVGGCGFGHKIQRB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CN2)CCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


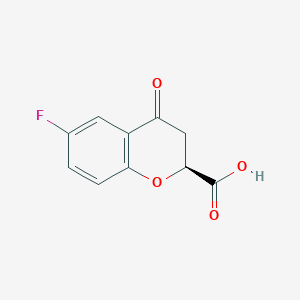
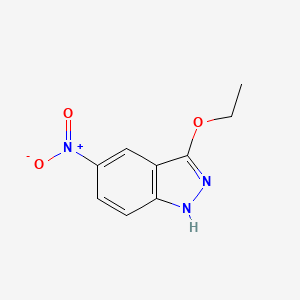

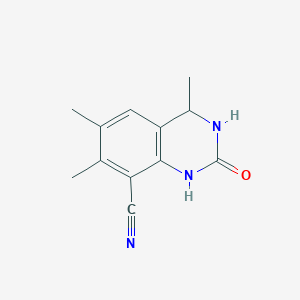

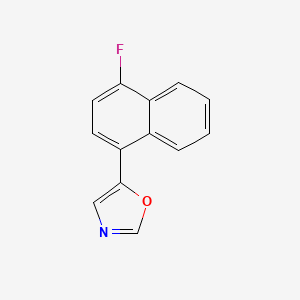

![1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine](/img/structure/B11893051.png)
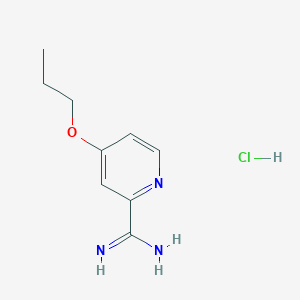
![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)
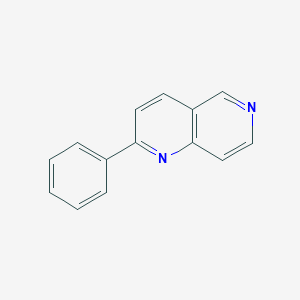
![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)
